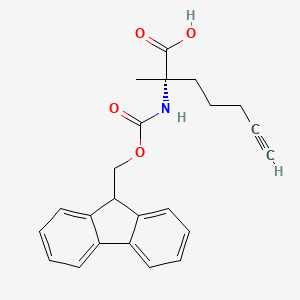

Fmoc-(Me)Gly(Pentynyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-(Me)Gly(Pentynyl)-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated glycine (MeGly), and a pentynyl group. This combination of functional groups makes it a versatile building block in the synthesis of complex peptides and proteins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(Me)Gly(Pentynyl)-OH typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the pentynyl group. The process generally includes the following steps:

Protection of Glycine: Glycine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Gly-OH.

Methylation: The glycine derivative is then methylated using a methylating agent like methyl iodide.

Introduction of Pentynyl Group: The methylated glycine is reacted with a pentynyl halide under basic conditions to introduce the pentynyl group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process also involves rigorous purification steps such as crystallization and chromatography to obtain the final product.

化学反応の分析

Types of Reactions

Fmoc-(Me)Gly(Pentynyl)-OH undergoes various chemical reactions, including:

Oxidation: The pentynyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Substitution: The pentynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

The Fmoc strategy is widely used in SPPS due to its compatibility with various functional groups and ease of deprotection. Fmoc-(Me)Gly(Pentynyl)-OH can serve as a building block in synthesizing peptides that require specific hydrophobic or steric properties. The use of this compound facilitates the development of complex peptide structures with enhanced stability and bioactivity .

Case Study: Antimicrobial Peptides :

Recent studies have demonstrated the synthesis of antimicrobial peptides using this compound as a key building block. These peptides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of amphipathic peptidomimetics synthesized from Fmoc-triazine amino acids showed enhanced antimicrobial efficacy due to the strategic incorporation of hydrophobic residues .

Applications in Drug Development

Targeted Drug Delivery :

The pentynyl group in this compound allows for conjugation with various drug molecules, enhancing their delivery to specific cellular targets. This property is particularly useful in developing therapeutics that require precise localization within biological systems.

Case Study: Cancer Therapeutics :

In cancer research, peptides derived from this compound have been explored for their ability to target tumor cells selectively. The incorporation of this compound into peptide sequences has been shown to improve binding affinity and specificity towards cancer markers, facilitating targeted therapy .

Applications in Materials Science

Development of Functional Materials :

this compound can be utilized in creating functionalized polymers and hydrogels. The alkyne functionality enables click chemistry reactions, which are pivotal for synthesizing materials with tailored properties for biomedical applications.

Case Study: Hydrogel Formation :

Research has demonstrated that hydrogels formed using peptides containing this compound exhibit desirable mechanical properties and biocompatibility. These hydrogels can be employed in tissue engineering and regenerative medicine due to their ability to support cell growth and differentiation .

作用機序

The mechanism of action of Fmoc-(Me)Gly(Pentynyl)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The pentynyl group can participate in click chemistry reactions, allowing for the introduction of various functional groups into the peptide. The methylated glycine provides steric hindrance, influencing the conformation and activity of the resulting peptide.

類似化合物との比較

Similar Compounds

Fmoc-Gly-OH: Lacks the methyl and pentynyl groups, making it less versatile in introducing functional groups.

Fmoc-(Me)Gly-OH: Lacks the pentynyl group, limiting its use in click chemistry reactions.

Fmoc-Gly(Pentynyl)-OH: Lacks the methyl group, affecting the steric properties of the resulting peptides.

Uniqueness

Fmoc-(Me)Gly(Pentynyl)-OH is unique due to the combination of the Fmoc protecting group, methylated glycine, and pentynyl group

生物活性

Fmoc-(Me)Gly(Pentynyl)-OH is a compound that has garnered attention in the field of peptide synthesis and drug development due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its applications, mechanisms, and implications.

Chemical Structure and Properties

This compound, with the molecular formula C23H23NO4, features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a methylated glycine (MeGly) residue linked to a pentynyl chain. This structure not only provides stability during peptide synthesis but also enhances solubility in organic solvents, facilitating various chemical reactions necessary for biological applications .

Synthesis Techniques

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) methods. The use of Fmoc groups allows for selective deprotection under mild basic conditions, which is crucial for maintaining the integrity of sensitive side chains during peptide assembly . Recent advancements have focused on optimizing coupling conditions to improve yield and purity, including the use of specific coupling reagents like HBTU and DIC .

Antimicrobial Properties

Studies indicate that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The pentynyl group is believed to enhance membrane permeability, allowing the compound to penetrate bacterial cells more effectively .

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as a potential therapeutic agent. Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways. This property positions it as a candidate for further investigation in targeted cancer therapies .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Membrane Interaction : The hydrophobic nature of the pentynyl chain facilitates interactions with lipid membranes, potentially disrupting cellular integrity.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in cellular metabolism, although further studies are needed to elucidate these pathways fully.

- Reactive Oxygen Species (ROS) : Some studies have indicated that this compound may increase ROS levels within cells, contributing to its cytotoxic effects in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound showed a significant reduction in bacterial load in vitro compared to control groups. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating effective dosage ranges for therapeutic applications .

- Cytotoxicity Assay : In a controlled environment, cancer cell lines treated with varying concentrations of this compound exhibited dose-dependent responses. Flow cytometry analysis confirmed increased apoptotic rates correlating with higher concentrations of the compound .

Data Tables

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJHVBQOKCHNX-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。